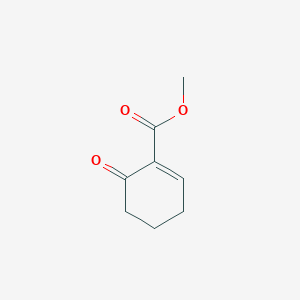

Methyl 6-oxocyclohex-1-ene-1-carboxylate

概要

説明

Methyl 6-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclohexene, featuring a ketone and an ester functional group

準備方法

Synthetic Routes and Reaction Conditions

Methyl 6-oxocyclohex-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with dimethyl carbonate in the presence of a base such as sodium methoxide. This reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the desired ester product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperatures to ensure efficient conversion .

化学反応の分析

Photochemical [2+2] Cycloaddition

Under UV irradiation in the crystalline state, methyl 6-oxocyclohex-1-ene-1-carboxylate undergoes a topochemically controlled [2+2] cycloaddition to form a cyclobutano-dimer. The reaction proceeds via antiparallel cis, anti, cis orientation, as confirmed by X-ray crystallography .

Key parameters :

-

Reagents : UV light (λ ≈ 300 nm)

-

Conditions : Crystalline state, ambient temperature

-

Product : Cyclobutano-dimer (C₁₆H₂₀O₆)

-

Geometry : Center-to-center distance of double bonds: 3.86 Å; monomer displacement: 2.3 Å in-plane, 2.2 Å out-of-plane .

Michael Addition/Alkylation Cascade

This compound participates in stereoselective cascade reactions with organometallic reagents. For example:

Reaction Sequence :

-

Michael Addition : Homocuprate (generated from vinyl bromide and t-BuLi/CuCN) adds to the α,β-unsaturated ketone.

-

Alkylation : The enolate intermediate reacts with allyl bromide (60°C), yielding diastereomeric products .

Enzymatic Degradation in Microbial Metabolism

In anaerobic bacteria (e.g., Syntrophus aciditrophicus), this compound is metabolized via CoA-mediated pathways:

-

Activation : Conversion to 6-oxocyclohex-1-ene-1-carboxyl-CoA by acyl-CoA synthetase.

-

Dehydrogenation : Oxidized to benzoyl-CoA derivatives via cyclohexanecarboxyl-CoA dehydrogenase .

Key Enzymes :

-

Cyclohexanecarboxyl-CoA dehydrogenase (EC 1.3.8.6)

-

6-Oxocyclohex-1-ene-1-carboxyl-CoA hydrolase

Functional Group Transformations

The ketone and ester moieties enable classical reactivity:

Ketone Reduction

-

Reagents : NaBH₄ or LiAlH₄

-

Product : Methyl 6-hydroxycyclohex-1-ene-1-carboxylate (theoretical; no direct experimental data in sources).

Ester Hydrolysis

-

Conditions : Acidic (H₃O⁺) or basic (NaOH) hydrolysis

-

Product : 6-Oxocyclohex-1-ene-1-carboxylic acid.

Biological Activity in Parkinson’s Disease Models

Derivatives of this compound exhibit neuroprotective effects in MPTP-induced Parkinson’s disease models:

-

Example : (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol restores dopaminergic function at 20 mg/kg .

Mechanistic Insights

-

Photodimerization : Controlled by crystal packing, with minimal atomic displacement (<2.5 Å) ensuring orbital overlap .

-

Stereoselective Alkylation : The homocuprate’s bulk directs allylation to the less hindered face, favoring the anti diastereomer .

-

Microbial Metabolism : CoA-thioester formation lowers activation energy for ring dehydrogenation .

This compound’s versatility in synthesis and biochemistry underscores its value in materials science and medicinal chemistry.

科学的研究の応用

Organic Synthesis

Methyl 6-oxocyclohex-1-ene-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its dual functionality allows it to undergo various reactions such as oxidation, reduction, and substitution, facilitating the formation of diverse chemical entities.

Reactions:

- Oxidation: Converts to carboxylic acids or diketones.

- Reduction: Converts the ketone group to an alcohol.

- Substitution: Participates in nucleophilic substitution reactions.

Research indicates that this compound may have significant biological activities. It has been studied for its role as a precursor to bioactive molecules, potentially contributing to the development of new therapeutic agents.

Mechanism of Action:

The compound can act as a nitric oxide donor, releasing nitric oxide in the presence of glutathione. This activity is associated with antiproliferative and anti-metastatic effects against certain cancer cell lines, indicating potential applications in oncology research .

Medicinal Chemistry

The compound is under investigation for its therapeutic potential. Studies are ongoing to explore its efficacy in drug development, particularly in creating novel pharmaceuticals targeting specific diseases.

Case Study:

A study highlighted its use in synthesizing compounds that exhibit anti-cancer properties, demonstrating its potential role in developing targeted cancer therapies .

Industrial Applications

In industry, this compound is utilized in the production of various chemicals and materials, including polymers and resins. Its reactivity makes it suitable for creating materials with specific properties tailored for industrial needs.

作用機序

The mechanism of action of methyl 6-oxocyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a nitric oxide donor, releasing nitric oxide in the presence of glutathione and glutathione S-transferase. This activity is associated with its antiproliferative and anti-metastatic effects against certain cancer cells .

類似化合物との比較

Similar Compounds

Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate:

Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate: Used in the synthesis of abscisic acid, a plant hormone.

Uniqueness

Methyl 6-oxocyclohex-1-ene-1-carboxylate is unique due to its specific reactivity and the presence of both ketone and ester functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

生物活性

Methyl 6-oxocyclohex-1-ene-1-carboxylate (MOC) is an organic compound with the molecular formula CHO. It is recognized for its potential biological activities and applications in medicinal chemistry. This article delves into the biological significance, mechanisms of action, and research findings associated with MOC.

Overview of this compound

MOC is a derivative of cyclohexene, characterized by the presence of both a ketone and an ester functional group. Its synthesis typically involves the reaction of cyclohexanone with dimethyl carbonate, facilitated by a base like sodium methoxide. The compound's dual functionality enables it to engage in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activities

Research indicates that MOC exhibits several biological activities, particularly in the fields of cancer research and medicinal chemistry. Some key findings include:

- Antiproliferative Effects : MOC has shown significant antiproliferative activity against various cancer cell lines. For instance, in studies involving MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, MOC demonstrated IC values of 1.82 μM and 4.54 μM respectively, indicating potent activity compared to other compounds tested .

- Mechanism of Action : The mechanism underlying MOC's biological activity includes its role as a nitric oxide donor. In the presence of glutathione and glutathione S-transferase, MOC releases nitric oxide, which is associated with its antiproliferative and anti-metastatic effects against certain cancer cells.

Case Studies

Recent studies have highlighted the potential therapeutic applications of MOC:

- Synthesis and Evaluation : In one study, MOC was utilized as a precursor in synthesizing various bioactive compounds. The derivatives produced exhibited enhanced biological activities, suggesting that modifications to the MOC structure can lead to improved therapeutic agents .

- Comparative Analysis : A comparative study involving similar compounds revealed that MOC's unique structural features contribute to its specific reactivity and biological activity. For example, when compared to ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate, MOC displayed greater selectivity towards certain cancer cell lines due to its distinct functional groups .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of MOC:

特性

IUPAC Name |

methyl 6-oxocyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-8(10)6-4-2-3-5-7(6)9/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTBWDJSTLSONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458982 | |

| Record name | Methyl 6-oxocyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52784-37-9 | |

| Record name | Methyl 6-oxocyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。